molecular formula C10H12Br2O B14176626 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene CAS No. 927440-10-6

1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene

Cat. No.: B14176626
CAS No.: 927440-10-6
M. Wt: 308.01 g/mol
InChI Key: GHOHJRGPOMQXHI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene: is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxypropan-2-yl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3)

Industrial Production Methods: Industrial production of 1,3-dibromo-2-(2-methoxypropan-2-yl)benzene may involve similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation reactions can produce aldehydes or carboxylic acids.
  • Reduction reactions can yield hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of flame retardants and other functional materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(2-methoxypropan-2-yl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

    1,3-Dibromo-2-methylbenzene: Similar structure but with a methyl group instead of a 2-methoxypropan-2-yl group.

    1,3-Dibromo-2-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a 2-methoxypropan-2-yl group.

    2,4-Dibromo-1-(2-methoxypropan-2-yl)benzene: Similar structure but with bromine atoms at the 2 and 4 positions instead of the 1 and 3 positions.

Uniqueness: 1,3-Dibromo-2-(2-methoxypropan-2-yl)benzene is unique due to the presence of both bromine atoms and the 2-methoxypropan-2-yl group, which imparts specific chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

927440-10-6

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1,3-dibromo-2-(2-methoxypropan-2-yl)benzene

InChI

InChI=1S/C10H12Br2O/c1-10(2,13-3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3

InChI Key

GHOHJRGPOMQXHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Br)Br)OC

Origin of Product

United States

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